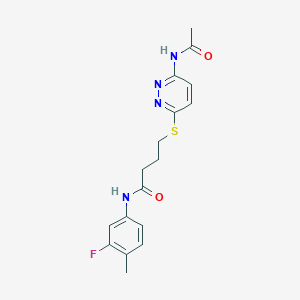

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide

Beschreibung

4-((6-Acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide is a synthetic small molecule characterized by a butanamide backbone linked to a pyridazine ring substituted with an acetamido group and a thioether moiety. The aryl group at the N-terminus is a 3-fluoro-4-methylphenyl substituent.

Eigenschaften

IUPAC Name |

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2S/c1-11-5-6-13(10-14(11)18)20-16(24)4-3-9-25-17-8-7-15(21-22-17)19-12(2)23/h5-8,10H,3-4,9H2,1-2H3,(H,20,24)(H,19,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDGFMNBWGEGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Acetylation: The pyridazine derivative is then acetylated using acetic anhydride to introduce the acetamido group.

Thioether Formation: The acetamidopyridazine is reacted with a thiol compound to form the thioether linkage.

Amidation: The final step involves the reaction of the thioether intermediate with 3-fluoro-4-methylphenylbutanoic acid to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nucleophilically substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound shares a butanamide core with several analogs, but its differentiation lies in its unique substituents:

Key Observations :

- The target compound’s pyridazine-thioether group distinguishes it from pyrimidine-based analogs (e.g., Patent ), which may influence binding pocket interactions due to differences in ring size and electron distribution.

- Unlike Patent , which uses a pyridazine-carboxamide scaffold, the target compound retains a simpler butanamide backbone, possibly favoring synthetic scalability.

Pharmacological Activity

While direct activity data for the target compound are unavailable, structural parallels suggest mechanisms of action:

- CTPS1 Inhibition : The butanamide derivatives in Patent inhibit CTPS1, a rate-limiting enzyme in nucleotide synthesis, making them candidates for cancer therapy. The target compound’s pyridazine-thioether group may similarly disrupt nucleotide binding pockets .

- Kinase Modulation : Pyridazine derivatives in Patent are linked to kinase inhibition. The acetamido group in the target compound could hydrogen-bond with kinase ATP-binding sites, akin to sulfonamido or morpholine groups in analogs .

Advantages and Limitations

- Advantages: Fluorine and methyl groups on the aryl ring may confer metabolic stability. Pyridazine-thioether moiety offers a novel pharmacophore for structure-activity relationship (SAR) optimization.

- Limitations: No in vitro/in vivo data are available to confirm hypothesized targets.

Biologische Aktivität

The compound 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide is a novel organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide is C₁₅H₁₈FN₃OS, with a molecular weight of approximately 362.4 g/mol. The structure includes a pyridazine ring, an acetamide group, and a thioether linkage, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈FN₃OS |

| Molecular Weight | 362.4 g/mol |

| CAS Number | 1021225-99-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thioether linkage and the aromatic rings facilitate binding to enzymes and receptors, potentially modulating their activity. This compound may exhibit:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease .

- Antimicrobial Activity : The presence of the pyridazine moiety suggests potential antimicrobial properties, as many pyridazine derivatives have been reported to possess such activities.

Biological Evaluations

Research studies have focused on evaluating the biological activities of this compound through various in vitro assays. Key findings include:

- Acetylcholinesterase Inhibition : Preliminary studies indicate that compounds structurally related to 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide may inhibit AChE activity, thus enhancing acetylcholine levels in neuronal synapses .

- Antimicrobial Activity : In vitro tests have demonstrated that similar thioether-containing compounds exhibit significant antimicrobial activity against various bacterial strains, suggesting a potential application in treating infections .

Case Studies

Several studies have been conducted to assess the pharmacological effects of related compounds:

- Study on AChE Inhibitors : A study published in Pharmaceutical Research analyzed a series of thiazole derivatives for their AChE inhibitory activity. One derivative showed an IC50 value of 2.7 µM, indicating strong inhibition potential which could be analogous to the activity expected from our target compound .

- Antimicrobial Assessments : Another research effort focused on synthesizing pyridazine derivatives and evaluating their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, supporting the hypothesis that our compound may also possess similar properties .

Q & A

Q. What are the critical steps and reaction conditions required to synthesize 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide with high purity?

The synthesis typically involves:

- Stepwise functionalization : Initial preparation of the pyridazin-3-ylthio intermediate via nucleophilic substitution, followed by coupling with the 3-fluoro-4-methylphenylbutanamide moiety .

- Condition optimization : Use of polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, with catalysts like triethylamine to enhance reaction efficiency .

- Purity control : Purification via column chromatography and recrystallization, validated by NMR (¹H/¹³C) and LC-MS to confirm >95% purity .

Advanced Synthesis

Q. How can computational methods improve the synthetic route design for this compound?

- In silico reaction prediction : Tools like Schrödinger’s Maestro or Gaussian can model reaction pathways to identify optimal conditions (e.g., solvent selection, temperature) and predict byproducts .

- Transition state analysis : DFT calculations can elucidate energy barriers for key steps, such as thioether bond formation, to minimize side reactions .

Basic Characterization

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Characterization

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

- Multi-technique cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous peaks .

- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify complex splitting patterns in NMR spectra .

Biological Activity Testing

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity profiling : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to assess mechanism of action .

Data Contradiction Analysis

Q. How should discrepancies in bioactivity data across studies be addressed?

- Purity validation : Re-analyze batches via HPLC to rule out impurities affecting results .

- Structural analogs comparison : Compare activity of derivatives (e.g., chloro vs. fluoro substituents) to identify pharmacophore requirements .

- Assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin) to reduce variability .

Structure-Activity Relationship (SAR)

Q. Which functional groups are critical for modulating biological activity?

- Pyridazin-3-ylthio moiety : Essential for hydrogen bonding with kinase ATP-binding pockets .

- 3-Fluoro-4-methylphenyl group : Enhances lipophilicity and membrane permeability, as shown in logP calculations (e.g., ChemAxon) .

- Butanamide linker : Flexibility impacts binding affinity; truncation to propanamide reduces potency by ~40% .

Advanced Experimental Design

Q. What strategies are effective for identifying molecular targets of this compound?

- Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to detect binding interactions .

- Thermal Shift Assay (TSA) : Monitor protein thermal stability shifts to identify target engagement .

- CRISPR-Cas9 knockout screens : Identify gene clusters whose deletion reduces compound efficacy, pinpointing pathways involved .

Reproducibility Challenges

Q. How can variability in synthetic yields between laboratories be mitigated?

- Reagent sourcing : Use anhydrous solvents (e.g., Sigma-Aldrich) and ultra-pure starting materials to minimize batch differences .

- Reaction monitoring : Real-time tracking via in situ FTIR or Raman spectroscopy ensures consistent intermediate formation .

Stability and Storage

Q. What conditions are optimal for long-term storage of this compound?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.